molecular formula C21H19NO3 B214664 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214664
M. Wt: 333.4 g/mol
InChI Key: PIJNIYSFMMINLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one, also known as CUDC-101, is a small molecule inhibitor of histone deacetylase (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2). This compound has been studied extensively for its potential use in cancer treatment due to its ability to inhibit multiple oncogenic pathways simultaneously.

Mechanism of Action

3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one inhibits multiple oncogenic pathways simultaneously by targeting HDAC, EGFR, and HER2. HDAC inhibition leads to the acetylation of histones, which causes changes in gene expression. EGFR and HER2 inhibition leads to the downregulation of various signaling pathways, including the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways. These pathways are often dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation.
Biochemical and Physiological Effects:
3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell growth and proliferation, and reduce tumor growth in animal models. It has also been shown to reduce angiogenesis (blood vessel formation) in tumors, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments, including its ability to inhibit multiple oncogenic pathways simultaneously and enhance the effectiveness of chemotherapy and radiation therapy. However, it also has some limitations, including its potential toxicity and off-target effects.

Future Directions

There are several future directions for the study of 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one. One potential direction is the development of more potent and selective inhibitors of HDAC, EGFR, and HER2. Another direction is the identification of biomarkers that can predict the response to 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one treatment. Additionally, the combination of 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one with other targeted therapies or immunotherapies may enhance its effectiveness in cancer treatment.

Synthesis Methods

3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various chemical reactions, including Grignard reaction, aldol condensation, and cyclization. The final product is obtained after several purification steps, including column chromatography and recrystallization.

Scientific Research Applications

3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.

properties

Product Name

3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindol-2-one

InChI

InChI=1S/C21H19NO3/c1-4-11-22-18-8-6-5-7-17(18)21(25,20(22)24)13-19(23)16-12-14(2)9-10-15(16)3/h1,5-10,12,25H,11,13H2,2-3H3

InChI Key

PIJNIYSFMMINLI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC#C)O

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC#C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.